![molecular formula C15H21NO4 B124071 Metolachlor OA CAS No. 152019-73-3](/img/structure/B124071.png)
Metolachlor OA
Overview
Description
Metolachlor oxanilic acid is a degradation product of the herbicide metolachlor, which is widely used in agriculture to control broadleaf weeds and grasses. Metolachlor oxanilic acid is formed through the oxidative degradation of metolachlor and is often found in soil and water as a result of agricultural runoff. It is important to study metolachlor oxanilic acid due to its persistence in the environment and potential impacts on human health and ecosystems .
Mechanism of Action
Target of Action
Metolachlor OA, a derivative of the herbicide Metolachlor, primarily targets the synthesis of protein and chlorophyll in plants . It is a member of the chloroacetamide family of herbicides and is highly effective against grasses . The compound’s action on these targets leads to detrimental effects on the growth and behavior of several organisms .
Mode of Action
This compound interacts with its targets by inhibiting the synthesis of protein and chlorophyll, which are essential for plant growth . This interaction results in the stunting of plant growth, thereby making this compound an effective herbicide .
Biochemical Pathways
The biochemical pathways affected by this compound involve the inhibition of elongases and the geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway . The compound’s action results in alterations in the cell cycle progression . The degradation of this compound in the environment is predominantly due to microbial action .
Pharmacokinetics
It is known that this compound is a persistent compound and its metabolites have been frequently detected in soils and surface and groundwaters . Microbial degradation is predominantly responsible for the removal of this compound from soil and water .
Result of Action
The molecular and cellular effects of this compound’s action involve alterations in the cell cycle progression . The levels of the retinoblastoma protein, including two of its hyperphosphorylated forms, are decreased in this compound exposed cells possibly leading to cell cycle arrest .
Action Environment
Environmental factors such as the presence of organic waste (OW) can influence the action, efficacy, and stability of this compound . OW amendments can affect the sorption, degradation, and leaching of this compound . It affected the degradation pathways with an increase of met-oa relative to met-esa formed after ow amendment .
Biochemical Analysis
Biochemical Properties
Metolachlor OA plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, disrupting the normal functioning of the plant’s cell membranes, which leads to cell death .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking the uptake of essential nutrients such as nitrogen and phosphorus . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound is through the inhibition of the growth of weeds and other unwanted plants. It exerts its effects at the molecular level by disrupting the normal functioning of the plant’s cell membranes, leading to cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can affect early life stages of marbled crayfish (Procambarus virginalis)
Preparation Methods
Synthetic Routes and Reaction Conditions
Metolachlor oxanilic acid is typically produced through the oxidative degradation of metolachlor. The process involves the hydroxylation of the metolachlor molecule, followed by further oxidation to form the oxanilic acid derivative. This can be achieved using various oxidizing agents under controlled conditions. For example, the use of hydrogen peroxide or ozone in the presence of a catalyst can facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the production of metolachlor oxanilic acid involves large-scale oxidation processes. These processes are designed to maximize yield and efficiency while minimizing environmental impact. The use of advanced oxidation techniques, such as photocatalysis or electrochemical oxidation, is common in industrial applications. These methods ensure the complete conversion of metolachlor to its oxanilic acid derivative, reducing the presence of intermediate degradation products .
Chemical Reactions Analysis
Types of Reactions
Metolachlor oxanilic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more polar degradation products.
Reduction: Under certain conditions, metolachlor oxanilic acid can be reduced back to its parent compound or other less oxidized forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone, and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from the reactions of metolachlor oxanilic acid include various hydroxylated and substituted derivatives. These products are often more polar and water-soluble, making them more likely to be found in aquatic environments .
Scientific Research Applications
Herbicide Efficacy and Environmental Impact
Metolachlor OA is primarily studied for its effectiveness as a herbicide and its potential risks to non-target organisms. Research indicates that both metolachlor and its metabolite, this compound, can significantly affect aquatic life, particularly during early developmental stages.
Case Study: Effects on Marbled Crayfish
A study evaluated the impact of this compound on juvenile marbled crayfish, focusing on growth, behavior, and oxidative stress. The study found that exposure to environmentally relevant concentrations of this compound resulted in:
- Reduced Growth : Significant weight loss compared to control groups.
- Increased Mortality : Cumulative mortality rates were observed at 47.5% and 67.5% for two tested concentrations of this compound.
- Behavioral Changes : Alterations in locomotion were noted, indicating potential ecological risks associated with agricultural runoff containing this compound .
Concentration (µmol/l) | Cumulative Mortality (%) | Weight Loss (%) |
---|---|---|
MOA1 (0.0117) | 47.5 | 6.03 |
MOA2 (0.0805) | 67.5 | 26.65 |
Soil Remediation and Phytoremediation
Research has explored the role of phytoremediation in mitigating the residual concentrations of this compound in soil. Phytoremediation utilizes plants to absorb and degrade contaminants.
Case Study: Impact of Phytoremediation
In a controlled study, soil treated with metolachlor at rates of 530.7 g/ha and 1061.4 g/ha was assessed for residual concentrations post-phytoremediation:
- Reduction Rates : The study demonstrated significant reductions in metolachlor residues through the application of phytoremediating plants like Medicago sativa (alfalfa), which enhanced microbial activity and biodiversity.
- Microbial Diversity : Although metolachlor application initially reduced soil microbial diversity, phytoremediation increased richness and functionality in treated soils .
Environmental Monitoring and Risk Assessment
Monitoring the presence of this compound in aquatic environments is essential for assessing its ecological risks.
Findings from Swedish Streams
A study conducted in Swedish streams monitored pesticide mixtures, including this compound:
- Concentration Levels : Detected concentrations ranged from 1.14 to 13.5 µg/L.
- Ecotoxicological Risks : The findings highlighted the need for comprehensive risk assessments concerning pesticide mixtures that include metabolites like this compound .
Regulatory Considerations
The regulatory framework surrounding this compound is informed by its environmental persistence and potential toxicity to non-target species.
EPA Guidelines
The U.S. Environmental Protection Agency (EPA) has established guidelines for the application rates of metolachlor and its metabolites:
Comparison with Similar Compounds
Metolachlor oxanilic acid is similar to other degradation products of chloroacetanilide herbicides, such as alachlor oxanilic acid and acetochlor oxanilic acid. it is unique in its specific degradation pathway and environmental persistence. Compared to its parent compound, metolachlor, metolachlor oxanilic acid is more polar and water-soluble, making it more likely to be found in aquatic environments. This increased mobility can lead to greater environmental dispersion and potential impacts on water quality .
Similar Compounds
- Alachlor oxanilic acid
- Acetochlor oxanilic acid
- Dimethenamid oxanilic acid
- Flufenacet oxanilic acid
- Propachlor oxanilic acid .
Biological Activity
Metolachlor, a widely used herbicide, has a significant metabolite known as Metolachlor OA (oxanillic acid). This article focuses on the biological activity of this compound, examining its effects on various organisms, particularly aquatic species, and detailing its environmental fate and degradation pathways.
Overview of this compound
This compound is formed through the degradation of S-metolachlor, primarily via microbial processes. It is important to understand its biological activity due to its potential impact on non-target organisms and ecosystems.
Case Study: Crayfish (Procambarus virginalis)
A study investigated the effects of this compound on the growth and development of marbled crayfish. The findings indicated significant impacts on survival rates, growth inhibition, and developmental delays:
- Survival Rates : Crayfish exposed to this compound showed cumulative mortality rates of 47.5% and 67.5% at two different concentrations, compared to a control mortality rate of 9.5% .
- Growth Inhibition : At various developmental stages, exposed crayfish exhibited weight reductions ranging from 6.03% to 26.65% compared to controls .
- Developmental Delays : Significant delays in ontogeny were observed; only 14% of individuals exposed to higher concentrations reached stage 8 compared to 73% in controls .
Enzyme Activity Alterations
The exposure to this compound resulted in decreased activity of several key enzymes involved in oxidative stress response:
- Total Superoxide Dismutase (SOD)
- Catalase (CAT)
- Glutathione S-transferase (GST)
- Glutathione Reductase (GR)
These reductions indicate a compromised ability to manage oxidative stress in affected organisms, leading to further physiological impairments .
Environmental Fate and Microbial Degradation
This compound's persistence in the environment is influenced by several factors:
- Soil Composition : The adsorption coefficients (K_d) for metolachlor vary significantly based on soil organic matter content, affecting its bioavailability and degradation rates .
- Microbial Activity : Microbial degradation is the primary pathway for metolachlor transformation. Various microorganisms, including fungi and bacteria, have been identified as capable of degrading metolachlor and its metabolites .
Table: Microbial Degradation Pathways
Microorganism | Degradation Pathway | Reference |
---|---|---|
Chaetomium globosum | 45% disappearance after 144 hours | McGahen & Tiedje (1978) |
Bacillus circulans | Mineralization observed | Saxena et al. (1987) |
Streptomyces | Significant degradation noted | Liu et al. (1991) |
Implications for Aquatic Ecosystems
The biological activity of this compound raises concerns about its potential impact on aquatic ecosystems:
- Locomotor Activity : Exposure has been linked to impaired locomotor activity in species like zebrafish, indicating broader implications for predator-prey interactions within aquatic food webs .
- Behavioral Changes : Sublethal concentrations can disrupt social behaviors in crayfish, potentially affecting their survival and reproduction .
Properties
IUPAC Name |
2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-5-12-8-6-7-10(2)13(12)16(11(3)9-20-4)14(17)15(18)19/h6-8,11H,5,9H2,1-4H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOOSYCKMKZOJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037568 | |
Record name | Metolachlor OA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152019-73-3 | |
Record name | Metolachlor oxanilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152019-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metolachlor OA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152019733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metolachlor OA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-ethyl-6-methyl-phenyl)-N-(2-methoxy-1-methyl-ethyl)-oxalamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METOLACHLOR OA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V09UDI0MFU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests that the herbicide metolachlor is preferentially retained in vegetative filter strips compared to its metabolites metolachlor OA and metolachlor ESA. [] This preferential retention could be due to the differences in sorption properties between metolachlor and its metabolites, leading to higher concentrations of the metabolites in surface runoff.
A: Studies have consistently shown that this compound is more frequently detected and often found at higher concentrations than its parent compound, metolachlor, in both groundwater and streams. [, ] For instance, in a study conducted in southern Georgia, this compound was detected in 33% of groundwater samples, while metolachlor was only found in 7% of the samples. [] Similarly, in stream samples from the same study, this compound was present in 61% of samples, whereas metolachlor was not detected at all. []
A: The detection of this compound, along with other herbicide degradation products, in both treated and untreated water samples from water treatment plants raises concerns about potential public health impacts. [] Although the concentrations of these compounds are generally lower in treated water, their presence highlights the need for comprehensive monitoring and effective treatment strategies to ensure the safety of drinking water.
A: Research indicates that this compound and metolachlor ESA can persist in agricultural soils for several years after metolachlor application. [] This persistence allows them to leach into groundwater and runoff into surface water, posing a potential threat to aquatic ecosystems and drinking water sources.
A: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly employed technique for the detection and quantification of this compound in water samples. [, ] This method offers high sensitivity and selectivity, enabling the analysis of trace levels of this compound in complex environmental matrices.
A: Studies have investigated the chronic toxicity of this compound on marbled crayfish, revealing its potential to impair growth, ontogenetic development, and induce oxidative stress in early life stages. [] These findings highlight the potential ecological risks associated with the presence of this compound in aquatic environments.
A: While water quality standards exist for some herbicides, including metolachlor, specific standards for their metabolites, such as this compound, are often lacking. [] This absence of regulatory limits makes it challenging to assess the potential health risks associated with the presence of these metabolites in drinking water.
A: Ongoing research focuses on understanding the degradation pathways and leaching behavior of metolachlor and its metabolites in different soil types. [] This research is crucial for developing effective mitigation strategies, such as optimized application practices and the development of alternative herbicides with less persistent degradation products.
A: Monitoring both parent herbicides and their metabolites provides a more comprehensive understanding of the fate and transport of these chemicals in the environment. [] This approach helps in accurately assessing the overall contamination levels and potential risks associated with herbicide use, as metabolites can exhibit different toxicological profiles and persistence compared to their parent compounds.
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